1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one
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Overview
Description
1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of phenol and is characterized by the presence of hydroxy and methyl groups on the phenyl ring, along with a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one typically involves the reaction of 2,4-dimethylphenol with appropriate reagents to introduce the butanone side chain. One common method involves the Friedel-Crafts acylation reaction, where 2,4-dimethylphenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutanoic acid.
Reduction: Formation of 1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutanol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-3,5-dimethylphenyl)propan-1-one: Similar structure but with a propanone side chain.
1-(2-Hydroxy-3,5-dimethylphenyl)ethanone: Similar structure but with an ethanone side chain.
1-(2-Hydroxy-3,5-dimethylphenyl)-3-phenylpropan-1-one: Similar structure but with a phenyl group attached to the propanone side chain.
Uniqueness
1-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and side chain, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8(2)5-12(14)11-7-9(3)6-10(4)13(11)15/h6-8,15H,5H2,1-4H3 |
InChI Key |
FEIIEABFZZDLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)CC(C)C)O)C |
Origin of Product |
United States |
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